molecular formula C16H16N2O2 B11742112 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one

Cat. No.: B11742112
M. Wt: 268.31 g/mol
InChI Key: QHSRAEDOBBFUSX-UHFFFAOYSA-N
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Description

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a dimethylamino group and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one typically involves the reaction of 1-(4-(dimethylamino)phenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The dimethylamino group and the dihydropyridinone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one

InChI

InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3

InChI Key

QHSRAEDOBBFUSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2

Origin of Product

United States

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